molecular formula C22H21N5O3S B2649718 N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896300-56-4

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2649718
CAS No.: 896300-56-4
M. Wt: 435.5
InChI Key: YKKPLCDZMCKNLF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[5-(4-Methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • Dual 4-methoxyphenyl substituents at positions 4 and 5 of the triazole core.
  • A 1H-pyrrol-1-yl group at position 4 of the triazole, distinguishing it from other triazole derivatives.
  • A sulfanyl acetamide moiety linked to the triazole ring.

The pyrrole substituent introduces aromaticity and lone-pair interactions, which may influence metabolic stability and binding affinity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-18-9-5-16(6-10-18)21-24-25-22(27(21)26-13-3-4-14-26)31-15-20(28)23-17-7-11-19(30-2)12-8-17/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKPLCDZMCKNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrrole Group: Pyrrole can be introduced via a condensation reaction with the triazole intermediate.

    Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are often introduced through nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially leading to ring-opened products.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the acetamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced triazole or pyrrole derivatives.

    Substitution Products: Various substituted acetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines elements of triazole and pyrrole, which are known for their biological activities. The molecular formula is C22H24N4O3SC_{22}H_{24}N_4O_3S, and it possesses several functional groups that contribute to its pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

Anticancer Activity

Recent studies have highlighted the potential of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in cancer therapy. Its structural components suggest that it may interact with various cellular pathways involved in tumor growth and proliferation. For instance, research indicates that similar triazole derivatives exhibit antiproliferative effects against cancer cell lines by modulating signaling pathways such as the kallikrein-kinin system, which is crucial in cancer progression and metastasis .

Drug-Protein Interactions

The compound's ability to bind to high-abundance blood proteins like human serum albumin has been investigated. Studies show that such interactions can influence the pharmacokinetics of drugs, affecting their efficacy and safety profiles. The binding constants obtained from spectroscopic techniques indicate strong interactions between the compound and these proteins, suggesting a potential for formulating effective drug delivery systems .

Case Study 1: Antitumor Activity

A study focusing on a related triazole compound demonstrated significant antiproliferative activity against HeLa cervical cancer cells. The research employed two-dimensional gel electrophoresis combined with mass spectrometry to identify differentially expressed proteins after treatment with the triazole derivative . This suggests that N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have similar effects.

Case Study 2: Interaction with Blood Proteins

In another investigation, the binding interactions of triazole derivatives with human serum albumin were characterized using computational chemistry methods. The results indicated that hydrophobic interactions play a significant role in binding affinity, which could be leveraged for therapeutic applications where prolonged circulation time in the bloodstream is desired .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the triazole and pyrrole rings.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Triazole Core Key Features Biological Activity
Target Compound 4-(1H-pyrrol-1-yl), 5-(4-methoxyphenyl) Dual methoxy groups; pyrrole ring Unknown (hypothesized antimicrobial/anti-inflammatory)
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-pyridinyl Pyridine instead of pyrrole; single methoxy Not reported, but pyridine may enhance metal coordination
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridinyl Ethyl and pyridine substituents Orco agonist (insect olfaction studies)
OLC-12 (N-(4-isopropylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 4-ethyl, 5-pyridinyl Isopropylphenyl group Orco agonist with enhanced selectivity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-furan-2-yl Furan and amino groups Anti-exudative activity (67% yield in rat models)
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1-cyclohexyl-methyl Bromophenyl and cyclohexyl groups Crystallographic stability (R factor = 0.038)

Key Comparative Findings

Electronic and Steric Effects

  • Methoxy vs. Halogen Substituents : The target compound’s methoxy groups are electron-donating, contrasting with electron-withdrawing halogens (e.g., bromine in ). This difference may reduce reactivity but enhance membrane permeability .
  • Pyrrole vs.

Biological Activity

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring, a pyrrole moiety, and methoxyphenyl groups, which are known to influence its biological activity. The presence of sulfur in the structure may also contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
    • A study highlighted that modifications on the methoxyphenyl group can enhance antitumor efficacy by improving interactions with cellular targets .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Results indicated that it possesses significant antibacterial properties with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
    • Additionally, anti-trypanosomal activity was noted in preliminary tests against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .
  • Anticonvulsant Effects :
    • Some derivatives have shown promise as anticonvulsants. The structure-activity relationship (SAR) analysis suggests that the presence of methoxy groups enhances the anticonvulsant properties of related compounds .

The mechanisms underlying the biological activities of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involve multiple pathways:

  • Cytotoxic Mechanism : The triazole ring is believed to interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis. Studies have shown that compounds with similar structures induce cell cycle arrest at the G2/M phase .
  • Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antimicrobial effects. It has been suggested that the methoxy groups enhance lipophilicity, facilitating better membrane penetration .

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

  • In Vitro Antitumor Study :
    • A study involving various synthesized triazole derivatives demonstrated that modifications on the phenyl rings significantly affected their cytotoxicity against cancer cell lines. The most active derivative exhibited an IC50 value of 0.5 µM against MCF-7 cells .
  • Antimicrobial Evaluation :
    • In a comparative study against standard antibiotics, N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide showed superior activity against resistant strains of Staphylococcus aureus, indicating its potential as a new therapeutic agent .

Q & A

What are the key synthetic strategies for preparing N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Triazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under reflux conditions in polar solvents (e.g., ethanol) to form the 1,2,4-triazole ring .

Sulfanyl-Acetamide Linkage : Thioether bond formation via nucleophilic substitution between a triazole-thiol intermediate and chloroacetamide derivatives, often using bases like K₂CO₃ in DMF .

Substituent Functionalization : Introduction of the 4-methoxyphenyl and pyrrole groups via Suzuki coupling or direct alkylation, optimized for steric and electronic compatibility .
Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and HRMS are critical for confirming structural integrity .

How can researchers resolve contradictions in biological activity data for structurally similar 1,2,4-triazole derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from subtle structural variations. A systematic approach includes:

  • Comparative SAR Analysis : Tabulate substituent effects on activity. For example, replacing 4-methoxyphenyl with 4-chlorophenyl in triazole derivatives alters logP values and hydrogen-bonding capacity, impacting membrane permeability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., cyclooxygenase-2 for anti-exudative activity) .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., carrageenan-induced edema models) to control variables like solvent polarity and dosing regimens .

What advanced spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Level: Basic
Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Determines absolute configuration and bond lengths. For example, C–S bond lengths in the triazole-thioacetamide moiety typically range from 1.75–1.80 Å, confirming thioether linkage .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons of methoxyphenyl groups) .
  • FT-IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

How can researchers optimize reaction yields for large-scale synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design identified 80°C and 1.2 eq. of K₂CO₃ as optimal for thioether formation .
  • Flow Chemistry : Transition batch processes to continuous flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., triazole ring decomposition) .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters dynamically .

What computational methods predict the physicochemical properties of this compound?

Level: Advanced
Methodological Answer:

  • Quantum Mechanical Calculations (DFT) : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces to predict solubility and reactivity .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2), topological polar surface area (TPSA ~95 Ų), and blood-brain barrier permeability, guiding toxicity studies .
  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess membrane permeability using GROMACS with CHARMM36 force field .

What are the recommended safety protocols for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S in thiol reactions) .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

How do researchers evaluate the anti-exudative activity of this compound in preclinical models?

Level: Advanced
Methodological Answer:

  • In Vivo Models : Induce paw edema in rats via carrageenan injection (1% w/v in saline). Administer the compound orally (10–50 mg/kg) and measure edema volume at 0, 1, 3, and 6 hours using plethysmometry .
  • Histopathological Analysis : Compare treated vs. control groups for neutrophil infiltration and vascular leakage using H&E staining .
  • Cytokine Profiling : ELISA kits quantify TNF-α and IL-1β levels in serum to assess anti-inflammatory efficacy .

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